(1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide
CAS No.: 951661-82-8
Cat. No.: VC8355362
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951661-82-8 |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (1R,3R)-1-(1,3-benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O3/c1-21-20(24)15-9-13-12-4-2-3-5-14(12)22-19(13)18(23-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,22-23H,9-10H2,1H3,(H,21,24)/t15-,18-/m1/s1 |
| Standard InChI Key | QWRJNDUNSMFZTP-CRAIPNDOSA-N |
| Isomeric SMILES | CNC(=O)[C@H]1CC2=C([C@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 |
| SMILES | CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 |
| Canonical SMILES | CNC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name, (1R,3R)-1-(1,3-Benzodioxol-5-yl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide, reflects its stereochemistry and functional groups. The molecular formula is C22H21N3O3, with a molecular weight of 375.43 g/mol. The structure comprises:
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A 1,3-benzodioxol group (C7H6O2) at position 1 of the tetrahydro-β-carboline scaffold.
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An N-methyl carboxamide substituent at position 3.
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A fused pyrido[3,4-b]indole system with two chiral centers (1R,3R) .
Stereochemical Considerations
The (1R,3R) configuration is critical for its pharmacological profile, as stereoisomerism often influences receptor binding and metabolic stability. Comparative studies of enantiomers, such as those reported for Tadalafil analogs, demonstrate significant differences in bioactivity .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of this compound aligns with methodologies described for related 1,3-benzodioxol derivatives. A generalized approach involves:
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Formation of the Tetrahydro-β-carboline Core:
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Introduction of the 1,3-Benzodioxol Group:
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Carboxamide Functionalization:
Table 1: Representative Synthesis Steps
Solvent and Catalytic Systems
Optimal solvents include dichloromethane (DCM) and pyridine, which stabilize intermediates and act as acid scavengers . Catalytic systems for cross-coupling reactions often employ palladium complexes (e.g., Pd(PPh3)4) .
Structural Analogues and Pharmacological Context
Relationship to Tadalafil Impurities
The compound shares structural homology with Tadalafil impurities, such as (1R,3S)-Methyl 1-(benzo[d] dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (C20H18N2O4) . These analogs differ in stereochemistry or substituents, impacting their pharmacokinetic properties.
Table 2: Comparative Data for Analogous Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Target Compound | C22H21N3O3 | 375.43 | N-methyl carboxamide |
| Tadalafil Impurity PA 20 02560 | C20H18N2O4 | 350.37 | Methyl ester, (1R,3S) stereochemistry |
| 1-Methyl-tetrahydro-β-carboline-3-carboxylic acid | C13H14N2O2 | 230.26 | Simplified scaffold, carboxylic acid group |
Physicochemical Properties and Stability
Solubility and LogP
The compound’s LogP (estimated at 2.5–3.0) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is likely limited, necessitating formulation with co-solvents or cyclodextrins .
Degradation Pathways
Under acidic conditions, the 1,3-benzodioxol group may undergo hydrolysis to form catechol derivatives. Oxidative decomposition at the indole nitrogen is also plausible, requiring stabilization with antioxidants .
Applications and Future Directions
Research Gaps
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In vivo pharmacokinetic studies to assess bioavailability and metabolite profiles.
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Crystal structure analysis to elucidate binding modes with target proteins.
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